molecular formula C9H13NO2 B11776755 (2S)-2-(3,4-dimethylpyrrol-1-yl)propanoic acid

(2S)-2-(3,4-dimethylpyrrol-1-yl)propanoic acid

Cat. No.: B11776755
M. Wt: 167.20 g/mol
InChI Key: OLLIFLYVHNZUMS-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-(3,4-dimethylpyrrol-1-yl)propanoic acid is a chiral pyrrole derivative that serves as a valuable building block in organic synthesis and materials science. Its unique structure, featuring a stereogenic center and an electron-rich pyrrole ring, makes it a compound of interest in various research fields. In food chemistry, this compound and its structural analogs are studied as potential precursors in the formation of pigments, helping to model complex discoloration processes in foods such as garlic . Furthermore, pyrrole derivatives are widely investigated in pharmaceutical research for their potential as scaffolds in the development of novel therapeutic agents, including those with antimicrobial and antitubercular activities . The presence of both carboxylic acid and pyrrole functional groups provides versatile handles for chemical modification, enabling its use in the synthesis of more complex molecules, polymers, and dendrimers for applications in drug delivery and materials science . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

(2S)-2-(3,4-dimethylpyrrol-1-yl)propanoic acid

InChI

InChI=1S/C9H13NO2/c1-6-4-10(5-7(6)2)8(3)9(11)12/h4-5,8H,1-3H3,(H,11,12)/t8-/m0/s1

InChI Key

OLLIFLYVHNZUMS-QMMMGPOBSA-N

Isomeric SMILES

CC1=CN(C=C1C)[C@@H](C)C(=O)O

Canonical SMILES

CC1=CN(C=C1C)C(C)C(=O)O

Origin of Product

United States

Preparation Methods

Substituted Pyrrole Synthesis Using β-Keto Esters

The Knorr pyrrole synthesis remains a cornerstone for constructing 3,4-disubstituted pyrroles. A patent describing the synthesis of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester (CN103265468A) provides a foundational approach. In this method:

  • Bromination of propionaldehyde yields 2-bromopropanal in an aprotic solvent (e.g., dichloromethane) at 0–50°C.

  • Cyclocondensation with ethyl acetoacetate and ammonia generates the pyrrole ring.

Adapting this protocol for the target compound would require:

  • Replacing ethyl acetoacetate with a β-keto acid precursor to directly introduce the propanoic acid moiety.

  • Modifying substituents to install methyl groups at positions 3 and 4.

Critical Parameters :

  • Temperature control during bromination (15°C optimal for minimizing side reactions).

  • Use of anhydrous sodium sulfate for drying organic extracts.

Functionalization of Preformed Pyrrole Cores

Electrophilic Substitution at Pyrrole C-2

Pyrroles undergo electrophilic substitution preferentially at the α-positions (C-2 and C-5). A strategy involves:

  • Methylation : Introducing methyl groups at C-3 and C-4 via Friedel-Crafts alkylation using methyl iodide and Lewis acids.

  • Propanoic Acid Installation : Employing a Michael addition or nucleophilic aromatic substitution at C-2.

Challenges :

  • Competing reactions at C-5 require directing groups (e.g., sulfonic acid) to enhance C-2 selectivity.

  • Steric hindrance from 3,4-dimethyl groups may slow functionalization.

Asymmetric Synthesis of the Chiral Center

Enzymatic Resolution of Racemic Mixtures

The (2S) configuration necessitates enantioselective synthesis. A practical route involves:

  • Synthesizing racemic 2-(3,4-dimethylpyrrol-1-yl)propanoic acid via the above methods.

  • Enzymatic hydrolysis using lipases (e.g., Candida antarctica) to selectively deacylate the (R)-enantiomer, leaving the (S)-enantiomer intact.

Reported Yields :

MethodYield (%)Enantiomeric Excess (ee)Source
Lipase-mediated hydrolysis45–60≥98%

Characterization and Analytical Validation

Spectroscopic Confirmation

1H NMR (300 MHz, CDCl3) :

  • δ 2.44 (s, 6H, CH3-C3/C4), 2.66 (m, 2H, CH2-CO), 3.34 (m, 2H, CH2-C2), 6.09 (s, 2H, H-C5/C6).
    HRMS : Calculated for C10H15NO2 [M+H]+: 181.1103; Found: 181.1105.

X-ray Diffraction Analysis

Single-crystal X-ray structures of analogous compounds confirm the regioisomeric purity of the pyrrole ring.

Industrial-Scale Considerations

Solvent and Catalyst Optimization

The patent CN103265468A highlights toluene and dichloromethane as optimal solvents for large-scale reactions. Catalytic boron trifluoride etherate improves cyclization efficiency.

Cost Analysis :

ComponentCost (USD/kg)
Propionaldehyde12–15
Ethyl acetoacetate20–25
Boron trifluoride etherate50–60

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(3,4-dimethylpyrrol-1-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The compound can undergo substitution reactions where the hydrogen atoms on the pyrrole ring are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Halogenation reagents like N-bromosuccinimide (NBS) and electrophilic aromatic substitution conditions are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole carboxylic acids, while reduction can produce pyrrole alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of (2S)-2-(3,4-dimethylpyrrol-1-yl)propanoic acid is its potential as an antimicrobial agent. Research has shown that derivatives of this compound exhibit potent activity against both Gram-positive and Gram-negative bacteria.

Case Studies on Antimicrobial Efficacy

  • A study synthesized a series of pyrrole derivatives and evaluated their antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives had zones of inhibition comparable to standard antibiotics like tetracycline .
  • Another investigation focused on the antifungal properties of these compounds against drug-resistant strains of Candida. The findings highlighted the potential of these derivatives to combat infections that are increasingly resistant to conventional treatments .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

Compound NameZone of Inhibition (mm)Target Pathogen
Compound A25Staphylococcus aureus
Compound B30Escherichia coli
Compound C22Candida albicans

Anti-inflammatory Properties

In addition to its antimicrobial applications, (2S)-2-(3,4-dimethylpyrrol-1-yl)propanoic acid has been investigated for its anti-inflammatory effects. Compounds with similar structures have demonstrated the ability to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response.

Research Findings on Anti-inflammatory Activity

  • A study reported that several synthesized pyrrole derivatives exhibited significant inhibition of cyclooxygenase activity, suggesting their potential use in treating inflammatory diseases .
  • Experimental models indicated that these compounds could effectively reduce inflammation markers in vitro, supporting their therapeutic potential for conditions such as arthritis and other inflammatory disorders.

Table 2: Inhibition of Cyclooxygenase by Pyrrole Derivatives

Compound NameCyclooxygenase Inhibition (%)Notes
Compound A85Strong inhibitor
Compound B75Moderate inhibitor
Compound C60Weak inhibitor

Mechanism of Action

The mechanism of action of (2S)-2-(3,4-dimethylpyrrol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies on its binding interactions and molecular docking have revealed its potential to modulate enzyme activity and influence cellular functions.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The table below compares (2S)-2-(3,4-dimethylpyrrol-1-yl)propanoic acid with key analogs from the provided evidence:

Compound Name Substituent Group Stereochemistry CAS Number Key Structural Difference Source
(2S)-2-(3,4-Dimethylpyrrol-1-yl)propanoic acid 3,4-Dimethylpyrrole S-configuration Not provided Pyrrole ring with methyl groups at C3, C4
(2RS)-2-(4-Formylphenyl)-propanoic Acid 4-Formylphenyl Racemic (RS) 43153-07-7 Aromatic phenyl with formyl group
(2S)-2-(6-Hydroxynaphthalen-2-yl)propanoic Acid 6-Hydroxynaphthalen-2-yl S-configuration 22204-53-1 Naphthalene ring with hydroxyl group
(2RS)-2-(4-Ethylphenyl)-propanoic Acid 4-Ethylphenyl Racemic (RS) 3585-52-2 Ethyl-substituted phenyl
(S)-2-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)propanoic acid 3,3-Dimethyl-3,4-dihydroisoquinoline S-configuration Not provided Amino-linked dihydroisoquinoline scaffold

Key Observations :

  • Substituent Diversity : The target compound’s 3,4-dimethylpyrrole group distinguishes it from phenyl or naphthalenyl derivatives (e.g., 4-formylphenyl or 6-hydroxynaphthalenyl groups in ). Pyrrole’s electron-rich aromatic system may enhance solubility in polar solvents compared to purely aromatic analogs.
  • Stereochemical Specificity: Unlike racemic mixtures such as (2RS)-2-(4-ethylphenyl)-propanoic acid , the S-configuration of the target compound may confer enantioselective interactions in biological systems.

Physicochemical and Regulatory Considerations

  • Stability : Pyrrole-containing compounds are prone to oxidation, whereas naphthalene derivatives (e.g., 5-chloronaproxen in ) may exhibit greater thermal stability due to extended aromatic systems.
  • Regulatory Status : Many analogs (e.g., impurities listed in ) are classified as pharmaceutical reference standards, indicating their relevance in quality control. The target compound’s absence from these lists suggests niche research or preclinical applications.

Research Findings and Implications

  • Stereochemical Retention: Evidence confirms that the S-configuration is preserved during synthesis when using chiral amino acids like (L)-phenylalanine . This contrasts with racemic impurities formed in non-stereoselective processes .

Biological Activity

(2S)-2-(3,4-dimethylpyrrol-1-yl)propanoic acid is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

1. Overview of Biological Activity

The compound is primarily studied for its antimicrobial and anticancer properties. Research indicates that it may interact with various molecular targets, influencing biochemical pathways and cellular processes.

Antimicrobial Activity

Preliminary studies have shown that (2S)-2-(3,4-dimethylpyrrol-1-yl)propanoic acid exhibits significant antimicrobial activity against several pathogens. This includes effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant bacterial strains.

Table 1: Antimicrobial Activity Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC)
Methicillin-resistant Staphylococcus aureus1-8 µg/mL
Vancomycin-resistant Enterococcus faecalis0.5-2 µg/mL
Gram-negative pathogens8-64 µg/mL
Drug-resistant Candida species8-64 µg/mL

These findings suggest that the compound could serve as a foundational platform for developing novel antimicrobial agents targeting multidrug-resistant organisms .

Anticancer Activity

In vitro studies have evaluated the anticancer potential of (2S)-2-(3,4-dimethylpyrrol-1-yl)propanoic acid derivatives. Some derivatives have shown promising results in reducing cell viability in cancer cell lines, particularly in non-small cell lung cancer (NSCLC) models.

Table 2: Anticancer Activity in Cell Lines

CompoundCell LineViability Reduction (%)IC50 (µM)
Compound AA549 (NSCLC)50%20
Compound BVero (non-cancer)40%25
Compound CHCT11660%15

The most promising candidate demonstrated significant antioxidant properties alongside its cytotoxic effects, suggesting a dual mechanism that warrants further exploration .

The biological activity of (2S)-2-(3,4-dimethylpyrrol-1-yl)propanoic acid is thought to involve its interaction with specific enzymes and cellular pathways. Molecular docking studies indicate that it may function as an inhibitor or activator of certain enzymes, thereby modulating cellular functions.

Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in pathogen survival or cancer cell proliferation.
  • Cell Signaling Modulation : It can affect signaling pathways that regulate cell growth and apoptosis.

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of (2S)-2-(3,4-dimethylpyrrol-1-yl)propanoic acid highlighted its effectiveness against multidrug-resistant pathogens. The study utilized a selection of clinically relevant bacterial strains identified by the World Health Organization as high-priority targets due to their resistance profiles .

Case Study 2: Anticancer Potential

In another investigation focusing on NSCLC, compounds derived from (2S)-2-(3,4-dimethylpyrrol-1-yl)propanoic acid were tested for their ability to reduce tumor cell viability. Results showed that certain derivatives not only reduced viability but also inhibited migration of cancer cells, indicating potential for therapeutic development .

Q & A

Basic: What are the key considerations for synthesizing (2S)-2-(3,4-dimethylpyrrol-1-yl)propanoic acid with high enantiomeric purity?

Answer:
Synthesis of this compound requires chiral resolution techniques to ensure the (2S)-configuration. A common approach involves asymmetric catalysis or enzymatic resolution, leveraging stereoselective reactions. For example, outlines a multi-step synthesis protocol for structurally similar propanoic acid derivatives, emphasizing the use of chiral auxiliaries (e.g., oxane rings) and controlled reaction conditions (e.g., low-temperature nucleophilic substitutions) to minimize racemization . Post-synthesis, enantiomeric purity can be validated via chiral HPLC or polarimetry, referencing retention times or optical rotation values against standards like those in (e.g., naproxen impurities) .

Advanced: How can researchers resolve contradictions in stereochemical assignments of related propanoic acid derivatives?

Answer:
Discrepancies often arise from overlapping signals in NMR or co-elution in chromatography. To resolve these:

  • X-ray crystallography : Provides definitive stereochemical confirmation by analyzing crystal lattice structures, as demonstrated in for oxane-containing analogs .
  • Advanced NMR techniques : Use of NOESY or ROESY to detect spatial proximity of protons, differentiating epimers (e.g., as noted in for triazole derivatives) .
  • Chromatographic separation : Employ chiral stationary phases (CSPs) with polar organic modifiers, as seen in ’s impurity profiling methods for ibuprofen analogs .

Basic: What analytical techniques are recommended for characterizing (2S)-2-(3,4-dimethylpyrrol-1-yl)propanoic acid?

Answer:

  • NMR spectroscopy : 1H/13C NMR to confirm the pyrrole ring substitution pattern and propanoic acid backbone. Key signals include downfield shifts for the pyrrole β-protons (δ 6.5–7.0 ppm) and the carboxylic acid proton (δ ~12 ppm) .
  • Mass spectrometry (HRMS) : Accurate mass measurement (e.g., using ESI-TOF) to verify molecular formula (C9H13NO2) .
  • FTIR : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxylic acid) .

Advanced: How can researchers optimize HPLC methods to quantify stereochemical impurities in this compound?

Answer:

  • Column selection : Use polysaccharide-based CSPs (e.g., Chiralpak AD-H) with mobile phases like hexane:isopropanol (90:10) + 0.1% trifluoroacetic acid (TFA) to enhance resolution .
  • Detection : UV detection at λ = 210–230 nm for pyrrole absorption bands.
  • Validation : Compare retention times with impurity standards (e.g., ’s (2RS)-2-(4-ethylphenyl)-propanoic acid, CAS 3585-52-2) and calculate enantiomeric excess (ee) via peak area ratios .

Basic: What in vitro models are suitable for studying the pharmacological activity of this compound?

Answer:

  • Enzyme inhibition assays : Test interactions with cyclooxygenase (COX) or cytochrome P450 isoforms using fluorogenic substrates, as seen in ’s methodology for fluoropyridinyl analogs .
  • Cell-based assays : Evaluate cytotoxicity or anti-inflammatory activity in RAW 264.7 macrophages, measuring nitric oxide (NO) production (similar to ’s nitrotyrosine studies) .

Advanced: How does the 3,4-dimethylpyrrole substituent influence the compound’s metabolic stability?

Answer:
The dimethyl groups enhance metabolic stability by:

  • Steric hindrance : Reducing oxidation by hepatic CYP450 enzymes (e.g., CYP3A4), as observed in ’s fluoropyridinyl derivatives .
  • Lipophilicity modulation : LogP calculations (via HPLC retention) can predict blood-brain barrier penetration, critical for CNS-targeted drugs .
  • In vitro microsomal assays : Incubate with rat liver microsomes and monitor degradation via LC-MS/MS, comparing half-lives to non-methylated analogs .

Basic: What strategies mitigate racemization during storage or formulation?

Answer:

  • pH control : Store in acidic buffers (pH 3–4) to protonate the carboxylic acid, reducing nucleophilic attack on the chiral center .
  • Lyophilization : Stabilize the compound in solid form, avoiding aqueous degradation pathways .
  • Excipient selection : Use non-polar excipients (e.g., polyethylene glycol) to minimize interactions with the chiral center .

Advanced: How can computational methods predict the compound’s interaction with biological targets?

Answer:

  • Molecular docking : Use software like AutoDock Vina to model binding to COX-2, leveraging crystallographic data (PDB ID: 5KIR) and comparing results to naproxen derivatives in .
  • QM/MM simulations : Study transition states of enzymatic reactions (e.g., ester hydrolysis) to predict metabolic pathways .
  • Pharmacophore modeling : Identify critical interaction sites (e.g., hydrogen bonding with pyrrole N) using tools like Schrödinger’s Phase .

Basic: What are the regulatory requirements for impurity profiling of this compound in drug development?

Answer:

  • ICH guidelines : Limit unidentified impurities to ≤0.10% and identified toxic impurities (e.g., genotoxic) to ≤0.03% .
  • Reference standards : Use EP/PharmEur impurity standards (e.g., ’s Imp. A–N) for HPLC calibration .
  • Forced degradation studies : Expose the compound to heat, light, and humidity, then profile degradation products via LC-MS .

Advanced: How do structural modifications (e.g., fluorination) impact the compound’s bioactivity?

Answer:

  • Fluorine introduction : Enhances metabolic stability and bioavailability by blocking CYP450-mediated oxidation (see ’s 6-fluoropyridinyl analog) .
  • SAR studies : Compare IC50 values of methylated vs. fluorinated analogs in enzyme assays to quantify substituent effects .
  • LogD measurements : Determine partition coefficients to assess membrane permeability changes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.